molecular formula C14H17ClN4O3S B5431273 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine

4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine

Cat. No. B5431273
M. Wt: 356.8 g/mol
InChI Key: RUMGDYAILZHOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine, also known as SB-271046, is a selective antagonist for the 5-HT6 receptor. This receptor is a subtype of the serotonin receptor family and is primarily expressed in the central nervous system. The 5-HT6 receptor has been implicated in a variety of physiological and pathological processes, including cognition, mood regulation, and neurodegenerative diseases. The development of selective antagonists for this receptor has therefore been of great interest to the scientific community.

Mechanism of Action

4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine acts as a selective antagonist for the 5-HT6 receptor, which is primarily expressed in the central nervous system. The receptor is coupled to G proteins and is involved in the modulation of neurotransmitter release and neuronal excitability. Antagonism of the receptor has been shown to increase the release of acetylcholine and other neurotransmitters, which may underlie its cognitive-enhancing effects.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been implicated in the regulation of mood and anxiety, as well as the development of obesity. The biochemical and physiological effects of this compound are thought to be mediated by its selective antagonism of the 5-HT6 receptor.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine is its high selectivity for the 5-HT6 receptor, which allows for specific investigation of the role of this receptor in various physiological and pathological processes. However, like all experimental tools, this compound has limitations. For example, its effects may be influenced by factors such as dose, route of administration, and individual differences in receptor expression or function.

Future Directions

There are several future directions for research involving 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine. One area of interest is the development of more selective and potent antagonists for the 5-HT6 receptor, which may have improved therapeutic potential. Another area of interest is the investigation of the role of the 5-HT6 receptor in the regulation of appetite and energy balance, which may have implications for the treatment of obesity. Additionally, the potential use of this compound as a tool for the investigation of the role of the 5-HT6 receptor in other physiological and pathological processes, such as pain and addiction, warrants further investigation.

Synthesis Methods

The synthesis of 4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine involves several steps, including the formation of a piperazine intermediate, which is subsequently reacted with a sulfonyl chloride to form the final product. The synthesis has been described in detail in several publications, including a patent by SmithKline Beecham (now GlaxoSmithKline).

Scientific Research Applications

4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine has been used extensively in preclinical studies to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. For example, it has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been implicated in the regulation of mood and anxiety, as well as the development of obesity.

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3S/c1-10-13(14(16)17-22-10)23(20,21)19-7-5-18(6-8-19)12-4-2-3-11(15)9-12/h2-4,9H,5-8H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMGDYAILZHOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.